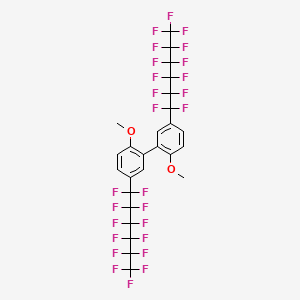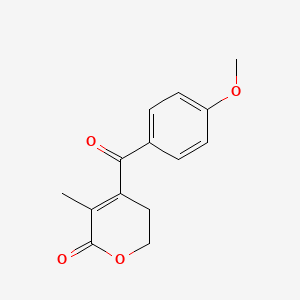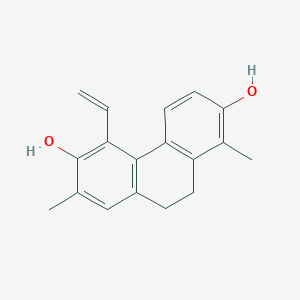
2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes methoxy groups and tridecafluorohexyl chains attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of Tridecafluorohexyl Chains: The tridecafluorohexyl chains can be attached through nucleophilic substitution reactions, where the biphenyl core reacts with tridecafluorohexyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The tridecafluorohexyl chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
作用机制
The mechanism of action of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
2,2’-Dimethoxy-5,5’-bis(trifluoromethyl)-1,1’-biphenyl: Similar structure but with trifluoromethyl groups instead of tridecafluorohexyl chains.
2,2’-Dimethoxy-5,5’-bis(pentafluoroethyl)-1,1’-biphenyl: Contains pentafluoroethyl groups instead of tridecafluorohexyl chains.
Uniqueness
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is unique due to the presence of long tridecafluorohexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include enhanced hydrophobicity and potential for unique interactions with other molecules.
属性
CAS 编号 |
658709-63-8 |
|---|---|
分子式 |
C26H12F26O2 |
分子量 |
850.3 g/mol |
IUPAC 名称 |
1-methoxy-2-[2-methoxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C26H12F26O2/c1-53-13-5-3-9(15(27,28)17(31,32)19(35,36)21(39,40)23(43,44)25(47,48)49)7-11(13)12-8-10(4-6-14(12)54-2)16(29,30)18(33,34)20(37,38)22(41,42)24(45,46)26(50,51)52/h3-8H,1-2H3 |
InChI 键 |
LXEZUVBJVWGQFH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)

![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)
![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)

![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
